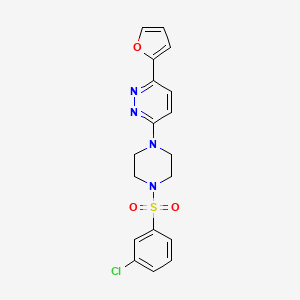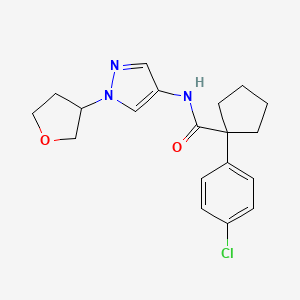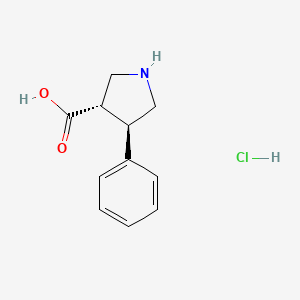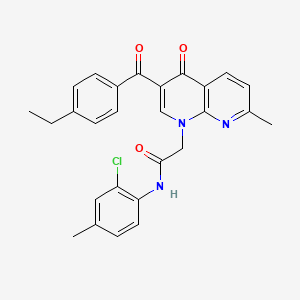
methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a piperazine ring, a purine ring, and an acetate group. Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR and mass spectrometry .Scientific Research Applications
Synthesis and Polymer Development
Methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate's derivatives have been explored in the synthesis of polyamides containing purine derivatives like theophylline, highlighting their potential in developing new polymeric materials. The research demonstrates that such compounds can be polymerized with diamines to produce polyamides with varying molecular weights and solubility properties, indicating versatility in applications ranging from materials science to biomedical engineering (Hattori & Kinoshita, 1979).
Antimicrobial and Antioxidant Properties
Compounds structurally related to this compound have shown promise in antimicrobial and antioxidant studies. Benzoxazinyl pyrazolone derivatives, for instance, demonstrate significant in vitro antimicrobial and antioxidant activities, suggesting potential use in pharmaceuticals and preservative agents (Sonia et al., 2013).
Catalytic and Chemical Synthesis Applications
The molecule's framework has been utilized in the synthesis of complex chemical structures, such as bicyclomycin, highlighting its utility in facilitating ring closure and cyclization reactions crucial for developing therapeutic agents. These studies underline the compound's role in advancing synthetic organic chemistry, offering pathways to novel drug synthesis and chemical exploration (Hoare & Yates, 1982).
Development of Heterocyclic Compounds
Research into derivatives of this compound has contributed to the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. Such studies are pivotal in drug discovery, providing foundational knowledge for developing new medications with improved efficacy and reduced side effects (Abu‐Hashem et al., 2020).
Coordination Chemistry and Material Science
The compound's derivatives have found applications in coordination chemistry, forming the basis for synthesizing complex metal-organic frameworks (MOFs) and coordination polymers. These materials are of interest for their potential uses in catalysis, gas storage, and separation processes, reflecting the compound's versatility beyond biological applications (Beeching et al., 2014).
properties
IUPAC Name |
methyl 2-[4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-14-5-4-6-15(11-14)12-27-17-18(24(2)21(30)23-19(17)29)22-20(27)26-9-7-25(8-10-26)13-16(28)31-3/h4-6,11H,7-10,12-13H2,1-3H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICSQYZEBYOKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC(=O)OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

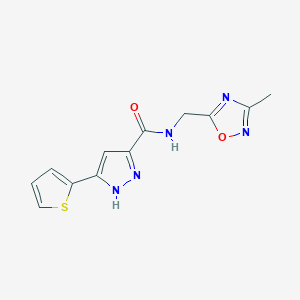
![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)
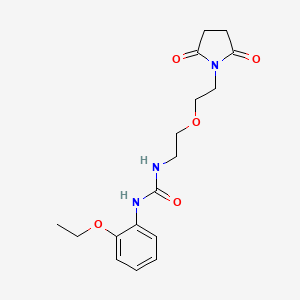
![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)
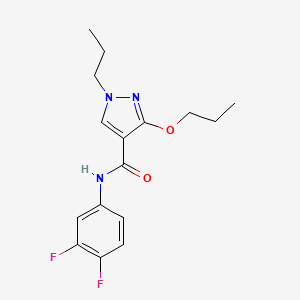
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)
![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)
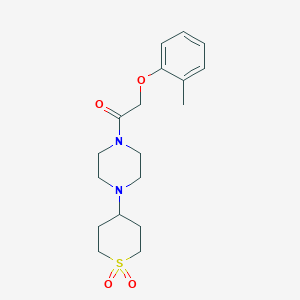

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
